Ethanone, 1-(4-hydroxy-2-phenyl-3-quinolinyl)-

Descripción

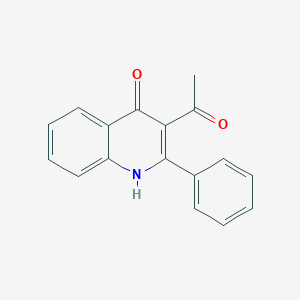

“Ethanone, 1-(4-hydroxy-2-phenyl-3-quinolinyl)-” is a quinoline-derived compound characterized by a hydroxy group at position 4, a phenyl substituent at position 2, and an ethanone (acetyl) group at position 3 of the quinoline scaffold. Quinoline derivatives are widely studied for their pharmacological and material science applications due to their aromatic heterocyclic structure, which allows for diverse functionalization and biological activity modulation .

Propiedades

Fórmula molecular |

C17H13NO2 |

|---|---|

Peso molecular |

263.29 g/mol |

Nombre IUPAC |

3-acetyl-2-phenyl-1H-quinolin-4-one |

InChI |

InChI=1S/C17H13NO2/c1-11(19)15-16(12-7-3-2-4-8-12)18-14-10-6-5-9-13(14)17(15)20/h2-10H,1H3,(H,18,20) |

Clave InChI |

JFRVNPXEGYNJDY-UHFFFAOYSA-N |

SMILES canónico |

CC(=O)C1=C(NC2=CC=CC=C2C1=O)C3=CC=CC=C3 |

Origen del producto |

United States |

Métodos De Preparación

Cyclization of N-Substituted Malonamides

Source highlights cyclization strategies for 4-hydroxy-2(1H)-quinolone derivatives. Key steps include:

-

Reactants : N-Phenyl malonamides or 2-aminoacetophenone derivatives.

-

Catalyst : Eaton’s reagent (phosphoric anhydride and methanesulfonic acid) or PPA.

-

Conditions : Reflux at 140–150°C for 6 hours.

-

Mechanism : Intramolecular cyclization followed by decarboxylation .

For the target compound, 2-aminoacetophenone reacts with a β-keto ester under PPA catalysis, forming the quinoline core. The hydroxyl group at position 4 is introduced via hydrolysis of an intermediate acetylated species .

Green Chemistry Approaches Using Bismuth Chloride (BiCl₃)

Source and describe eco-friendly methods for 4-hydroxy-2-quinolones using BiCl₃ under microwave irradiation:

-

Reactants : β-Enaminones and diethyl malonate.

-

Conditions : 20 mol% BiCl₃, ethanol solvent, microwave irradiation (5–13 minutes).

This method avoids toxic solvents and reduces reaction times. For Ethanone, 1-(4-hydroxy-2-phenyl-3-quinolinyl)-, β-enaminones derived from 2-phenyl-3-aminophenol react with acetylating agents under BiCl₃ catalysis to introduce the ketone moiety .

Condensation and Cyclization via CDI-Mediated Coupling

Source outlines a two-step synthesis for quinoline-4-carboxamides, adaptable to the target compound:

-

Cyclization :

-

Condensation :

For Ethanone derivatives, the carboxylic acid intermediate is replaced with a ketone-bearing precursor, enabling direct acylation.

Comparative Analysis of Methods

Mechanistic Insights and Optimization

-

Friedländer Synthesis : PPA acts as both acid catalyst and dehydrating agent, promoting imine formation and cyclization .

-

BiCl₃ Catalysis : Bismuth(III) activates carbonyl groups, enhancing electrophilicity for nucleophilic attack by β-enaminones .

-

Side Reactions : Decarboxylation and over-acylation are mitigated by controlling reaction time and temperature .

Análisis De Reacciones Químicas

Types of Reactions

3-acetyl-2-phenylquinolin-4(1H)-one can undergo various chemical reactions, including:

Oxidation: Conversion to quinoline N-oxide derivatives

Reduction: Formation of dihydroquinoline derivatives

Substitution: Electrophilic or nucleophilic substitution at the quinoline ring

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products Formed

Oxidation: Quinoline N-oxides

Reduction: Dihydroquinolines

Substitution: Substituted quinoline derivatives

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

-

Anticancer Activity :

- Studies have indicated that ethanone derivatives exhibit notable anticancer properties. For instance, compounds similar to ethanone, 1-(4-hydroxy-2-phenyl-3-quinolinyl)- have been evaluated for their effectiveness against various cancer cell lines, demonstrating significant cytotoxic effects .

- A related study highlighted the structure-activity relationship of quinoline derivatives, suggesting that modifications to the quinoline ring can enhance anticancer efficacy .

-

Antimicrobial Properties :

- Research has shown that ethanone derivatives can act as effective antimicrobial agents. The compound's ability to inhibit bacterial growth has been documented, making it a candidate for developing new antibiotics .

- The synthesis of similar compounds has been linked to enhanced activity against resistant strains of bacteria, indicating potential for therapeutic applications in infectious diseases .

- Neuroactive Effects :

Synthetic Applications

Ethanone, 1-(4-hydroxy-2-phenyl-3-quinolinyl)- can be synthesized through various methods, including:

- Photo-Wolff Rearrangement : This method allows for the rapid installation of phenacyl protecting groups on acidic functional groups, facilitating further functionalization .

Case Studies

- Anticancer Research :

- Antimicrobial Studies :

Mecanismo De Acción

The mechanism of action of 3-acetyl-2-phenylquinolin-4(1H)-one depends on its specific biological target. For instance, if it exhibits antimicrobial activity, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In the case of anticancer activity, it might interfere with cell division or induce apoptosis in cancer cells. The exact molecular targets and pathways would require detailed biochemical studies.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table compares “Ethanone, 1-(4-hydroxy-2-phenyl-3-quinolinyl)-” with structurally related quinolinyl ethanones, emphasizing substituent effects on physicochemical properties and bioactivity:

Structural and Functional Analysis

Sulfur Derivatives: Sulfur-containing groups (e.g., phenylthio in , thiomorpholine in ) improve solubility and enable disulfide bond formation, critical for enzyme inhibition . Hydroxy Groups: The 4-hydroxy group in the target compound may facilitate hydrogen bonding with biological targets (e.g., CYP51 in Trypanosoma cruzi), as seen in pyridine-based inhibitors like UDO .

Synthetic Accessibility: The target compound can likely be synthesized via condensation of 2-phenyl-3-amino-4(1H)-quinolinone with aldehydes or ketones under reflux, a method validated for analogous quinolinones . Halogenated derivatives require electrophilic substitution or metal-catalyzed coupling, as in the synthesis of 7-bromo-6-chloro-8-fluoro analogs .

Physicochemical Properties: Molecular Weight: Higher molecular weight analogs (e.g., 409.50 in ) exhibit reduced bioavailability but enhanced target specificity.

Key Research Findings

- Antiplasmodial Activity: Nitro-substituted indole-thioether ethanones (e.g., ) show pIC₅₀ values exceeding chloroquine, suggesting the target compound’s phenyl-quinoline scaffold could be optimized similarly.

- Antifungal Targets: Thiomorpholine and triazole derivatives () inhibit fungal CYP51, a mechanism that could extend to hydroxy-phenylquinoline ethanones with proper functionalization.

- Crystallographic Data: While absent for the target compound, related quinolinyl ethanones (e.g., ) exhibit planar aromatic systems conducive to π-π stacking in enzyme active sites.

Notes

Limitations: Direct experimental data (e.g., IC₅₀, solubility) for “Ethanone, 1-(4-hydroxy-2-phenyl-3-quinolinyl)-” are unavailable in the provided evidence, necessitating extrapolation from analogs.

Synthetic Recommendations : Future work should prioritize introducing electron-withdrawing groups (e.g., nitro, halogens) to enhance bioactivity, guided by successful precedents .

Diverse Applications: Beyond antimicrobial uses, quinoline ethanones may serve as fluorescent probes or metal chelators, leveraging their aromatic and hydroxy functionalities .

Actividad Biológica

Ethanone, 1-(4-hydroxy-2-phenyl-3-quinolinyl)- is a compound of significant interest due to its complex structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

Ethanone, 1-(4-hydroxy-2-phenyl-3-quinolinyl)- has a molecular formula of and a molecular weight of approximately 237.27 g/mol. It typically appears as a white to pale yellow solid with a melting point ranging from 88 to 90 °C. The compound features a hydroxy group and a quinoline moiety, which are critical for its biological interactions.

Biological Activity Overview

Ethanone derivatives have been extensively studied for their interactions with various biological targets. Some notable biological activities include:

- Anticancer Activity : Research indicates that ethanone derivatives can induce apoptosis in cancer cell lines such as K562 (chronic myelogenous leukemia) and MOLT-4 (acute lymphoblastic leukemia) cells .

- Antioxidant Properties : The hydroxy group in the structure contributes to antioxidant activity, making it a candidate for further exploration in oxidative stress-related diseases.

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in inflammatory responses, suggesting potential applications in anti-inflammatory therapies .

Apoptosis Induction

Studies have demonstrated that ethanone, 1-(4-hydroxy-2-phenyl-3-quinolinyl)- can trigger apoptotic pathways in cancer cells. For instance, the compound was tested on various cancer cell lines, revealing significant cytotoxic effects with IC50 values indicating potent activity against these cells .

Enzyme Interaction

The compound's ability to inhibit phosphodiesterase (PDE) enzymes has been highlighted in several studies. PDEs are crucial for regulating cyclic AMP levels, and their inhibition can lead to anti-inflammatory effects. Ethanone derivatives have shown selectivity towards PDE4 with IC50 values in the low nanomolar range .

Comparative Analysis of Related Compounds

A comparison of ethanone, 1-(4-hydroxy-2-phenyl-3-quinolinyl)- with structurally similar compounds reveals its unique properties:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethanone, 1-(4-hydroxyphenyl)-2-phenyl | C15H14O | Lacks quinoline moiety; primarily used in dyes |

| 4-Hydroxyacetophenone | C8H8O3 | Simpler structure; used as an intermediate |

| 2-Hydroxyflavone | C15H10O5 | Contains flavonoid structure; known for antioxidant properties |

| 4-Hydroxycoumarin | C9H6O3 | Known for its anticoagulant properties |

Ethanone stands out due to its combination of the quinoline ring and hydroxy groups, which contribute to its diverse biological activities and potential applications in medicinal chemistry.

Study on Anticancer Activity

In a study evaluating the cytotoxic effects of ethanone derivatives on cancer cell lines, it was found that the compound significantly reduced cell viability in K562 and MOLT-4 cells. The mechanism involved the activation of caspase pathways leading to apoptosis. The study reported IC50 values ranging from 5 to 20 µM depending on the specific derivative tested .

Enzyme Inhibition Study

Another investigation focused on the enzyme inhibition properties of ethanone derivatives. The study revealed that these compounds could effectively inhibit PDE4 activity with selectivity over other PDE subtypes. The most potent derivative exhibited an IC50 value of 28 nM, indicating strong potential for therapeutic use in inflammatory conditions .

Q & A

Advanced Research Question

- ADMET profiling : Use SwissADME to predict blood-brain barrier permeability and CYP450 inhibition .

- Acute toxicity assays : Conduct OECD 423 guidelines (oral administration in rodents) with histopathology.

- Metabolite identification : LC-MS/MS to detect hydroxylated or glucuronidated metabolites in plasma .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.